molecular formula C14H28N4 B11740298 [3-(diethylamino)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

[3-(diethylamino)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11740298
M. Wt: 252.40 g/mol
InChI Key: JZNRYOLVHNDLHE-UHFFFAOYSA-N
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Description

[3-(diethylamino)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that features a pyrazole ring substituted with a propyl group and a diethylamino propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(diethylamino)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1-propyl-1H-pyrazole-4-carbaldehyde with 3-(diethylamino)propylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent like methanol or ethanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[3-(diethylamino)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce secondary amines.

Scientific Research Applications

[3-(diethylamino)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [3-(diethylamino)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine exerts its effects involves interactions with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [3-(diethylamino)propyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but with a methyl group instead of a propyl group.

    [3-(diethylamino)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine: Contains a pyrrole ring instead of a pyrazole ring.

Uniqueness

The uniqueness of [3-(diethylamino)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the diethylamino propyl chain and the propyl-substituted pyrazole ring provides a distinct set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C14H28N4

Molecular Weight

252.40 g/mol

IUPAC Name

N',N'-diethyl-N-[(1-propylpyrazol-4-yl)methyl]propane-1,3-diamine

InChI

InChI=1S/C14H28N4/c1-4-9-18-13-14(12-16-18)11-15-8-7-10-17(5-2)6-3/h12-13,15H,4-11H2,1-3H3

InChI Key

JZNRYOLVHNDLHE-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCCCN(CC)CC

Origin of Product

United States

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